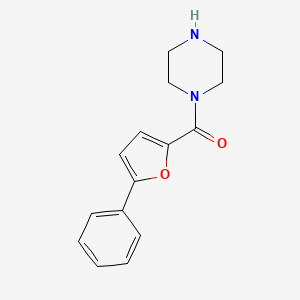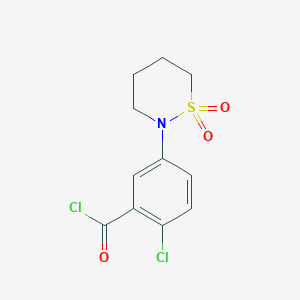![molecular formula C14H10BrClN2S B7849513 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7849513.png)
5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a complex organic compound characterized by its bromophenyl, chloro, and ethylthieno[2,3-d]pyrimidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a thieno[2,3-d]pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific diseases.
Industry: Its unique chemical structure makes it valuable in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to inhibition or activation of certain biochemical processes.
Comparación Con Compuestos Similares
5-(4-Bromophenyl)furfural
5-(4-Bromophenyl)-1H-tetrazole
Uniqueness: Unlike these similar compounds, 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine has a distinct thieno[2,3-d]pyrimidine core, which contributes to its unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
5-(4-bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2S/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(16)17-7-18-14(12)19-10/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRKBHIFNAJWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849455.png)

![1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine](/img/structure/B7849462.png)


![Ethyl 2-[(2-chloropropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7849482.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7849495.png)

![2-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]acetic acid](/img/structure/B7849514.png)

